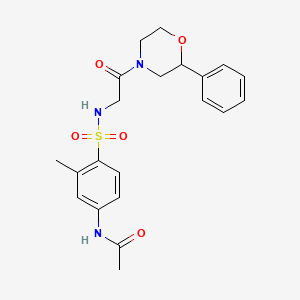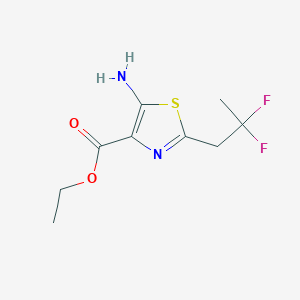
2-(4-Chlorophenoxy)-1-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorophenoxy)-1-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)ethanone is a complex organic compound characterized by a chlorinated phenoxy group and a trifluoromethylated pyridyl group linked via an azetidine moiety. This compound is significant in medicinal chemistry due to its potential biological activities and utility in drug design and synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
To synthesize 2-(4-Chlorophenoxy)-1-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)ethanone, a multi-step synthesis approach is typically employed:
Preparation of 4-Chlorophenoxyacetyl Chloride: : React 4-chlorophenol with acetyl chloride in the presence of a base such as pyridine under anhydrous conditions to form 4-chlorophenoxyacetyl chloride.
Formation of Azetidin-1-yl Ethylamine: : Synthesize the azetidine ring by reacting ethylenediamine with ethylene oxide under pressure.
Coupling Reaction: : Combine 4-chlorophenoxyacetyl chloride with 3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidine-1-amine under basic conditions to form the target compound.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by optimizing reaction parameters, such as temperature, pressure, and reagent concentrations, to improve yield and efficiency. The use of continuous flow reactors can facilitate the large-scale production of this compound.
Análisis De Reacciones Químicas
Types of Reactions It Undergoes
Oxidation: : This compound can undergo oxidation reactions at the azetidine moiety or the aromatic rings.
Reduction: : Reduction reactions are less common but can occur under specific conditions to modify the pyridyl or phenoxy groups.
Substitution: : The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Examples include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing Agents: : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution Reagents: : Halogenating agents like chlorine (Cl2) or bromine (Br2), and nucleophiles like hydroxide ions (OH-).
Major Products Formed
The major products from these reactions depend on the specific functional groups targeted. For example, oxidation can yield carboxylic acids, while substitution might introduce different functional groups to the aromatic rings.
Aplicaciones Científicas De Investigación
This compound finds applications in various fields of scientific research:
Chemistry: : Utilized as a building block for synthesizing more complex molecules in organic synthesis.
Biology: : Studied for its potential biological activities, such as enzyme inhibition or receptor modulation.
Medicine: : Explored for its potential therapeutic effects, particularly in targeting diseases related to its biological activities.
Industry: : Used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(4-Chlorophenoxy)-1-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)ethanone involves its interaction with specific molecular targets:
Molecular Targets: : Enzymes, receptors, or proteins that it may inhibit or activate.
Pathways: : The compound may interfere with signaling pathways, metabolic processes, or other cellular functions relevant to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Chlorophenoxy)-1-(3-(pyridin-2-yl)azetidin-1-yl)ethanone
2-(4-Bromophenoxy)-1-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)ethanone
Uniqueness
What sets 2-(4-Chlorophenoxy)-1-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)ethanone apart is its combination of a chlorinated phenoxy group with a trifluoromethylated pyridyl group, which provides unique electronic and steric properties that can influence its reactivity and biological activity.
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-1-[3-[6-(trifluoromethyl)pyridin-2-yl]oxyazetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClF3N2O3/c18-11-4-6-12(7-5-11)25-10-16(24)23-8-13(9-23)26-15-3-1-2-14(22-15)17(19,20)21/h1-7,13H,8-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKGPXEHPNPSUOU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)COC2=CC=C(C=C2)Cl)OC3=CC=CC(=N3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClF3N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-6-fluorobenzamide](/img/structure/B2385082.png)

![methyl 1-methyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-4-carboxylate](/img/structure/B2385084.png)
![(Z)-N-(2-(1H-benzo[d]imidazol-2-yl)-3H-benzo[f]chromen-3-ylidene)-3-(trifluoromethyl)aniline](/img/structure/B2385085.png)
![ethyl 2-(2-{1-[(diethylcarbamoyl)methyl]-1H-indol-3-yl}-2-oxoacetamido)acetate](/img/structure/B2385086.png)
![(3-Methylisoxazol-5-yl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2385087.png)


![1-(3-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)azetidin-1-yl)-2-(2-fluorophenoxy)ethanone](/img/structure/B2385093.png)
![N-[2,2-Bis(furan-2-yl)ethyl]-9-methylpurin-6-amine](/img/structure/B2385097.png)
![(E)-3-[5-chloro-1-(1,1-dioxothiolan-3-yl)-3-methylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B2385098.png)
![Tert-butyl N-[(E)-4-fluorobut-2-enyl]carbamate](/img/structure/B2385099.png)
![Methyl (1S,6R,7S)-7-bromobicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B2385104.png)

